molecular formula C9H9N3O B1342256 2-Methyl-3-(1,3,4-oxadiazol-2-yl)aniline CAS No. 924869-12-5

2-Methyl-3-(1,3,4-oxadiazol-2-yl)aniline

Cat. No. B1342256
CAS RN: 924869-12-5
M. Wt: 175.19 g/mol
InChI Key: HJZKEYKUULQJLC-UHFFFAOYSA-N
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Description

“2-Methyl-3-(1,3,4-oxadiazol-2-yl)aniline” is a chemical compound . It is a structurally diverse substituted aniline bearing the 1,2,4-oxadiazole motif . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Chemical Reactions Analysis

The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .

Scientific Research Applications

Anticancer Agent

Oxadiazoles, including 2-Methyl-3-(1,3,4-oxadiazol-2-yl)aniline, have been synthesized and evaluated as promising anticancer agents . The compounds were found to be less toxic and showed significant in-vitro anti-cancer activities against the MCF-7 and KB cell lines .

Antidiabetic Properties

Oxadiazoles have been reported to exhibit antidiabetic properties . This suggests that 2-Methyl-3-(1,3,4-oxadiazol-2-yl)aniline could potentially be used in the treatment of diabetes.

Antiviral Activity

Compounds containing the oxadiazole moiety have shown antiviral properties . This indicates that 2-Methyl-3-(1,3,4-oxadiazol-2-yl)aniline could be used in the development of antiviral drugs.

Anti-inflammatory Properties

Oxadiazoles, including 2-Methyl-3-(1,3,4-oxadiazol-2-yl)aniline, have demonstrated anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases.

Antibacterial and Antifungal Activity

Oxadiazoles have been found to exhibit antibacterial and antifungal properties . This suggests that 2-Methyl-3-(1,3,4-oxadiazol-2-yl)aniline could be used in the development of new antibacterial and antifungal drugs.

Use in Agriculture

Compounds based on 1,3,4-oxadiazole can act as plant protection agents due to their herbicidal, insecticidal, and fungicidal activity . This suggests that 2-Methyl-3-(1,3,4-oxadiazol-2-yl)aniline could potentially be used in agriculture to protect plants from various diseases and pests.

Antioxidant Properties

Oxadiazoles have been found to exhibit antioxidant properties . This suggests that 2-Methyl-3-(1,3,4-oxadiazol-2-yl)aniline could be used in the development of antioxidant drugs.

Analgesic Properties

Oxadiazoles, including 2-Methyl-3-(1,3,4-oxadiazol-2-yl)aniline, have demonstrated analgesic properties . This suggests potential applications in the treatment of pain.

Future Directions

The 1,2,4-oxadiazole ring is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Therefore, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds could be used in the future in medicine and agriculture .

properties

IUPAC Name

2-methyl-3-(1,3,4-oxadiazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6-7(3-2-4-8(6)10)9-12-11-5-13-9/h2-5H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZKEYKUULQJLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)C2=NN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594751
Record name 2-Methyl-3-(1,3,4-oxadiazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-(1,3,4-oxadiazol-2-yl)aniline

CAS RN

924869-12-5
Record name 2-Methyl-3-(1,3,4-oxadiazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-3-(1,3,4-oxadiazol-2-yl)aniline
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